2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate
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Overview
Description
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-(2-nitrophenyl)ethyl group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF). The reaction conditions are optimized using a three-factor, three-level Box–Behnken design to achieve high yields and purity .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Substitution: The sulfonic acid ester can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major products are the corresponding alcohol and sulfonic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound is used in labeling and detection of biomolecules due to its fluorescent properties.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid, 2-(2-nitrophenyl)ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate ester group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid, 2-(2-thiophen-2-yl)ethyl ester
- Toluene-4-sulfonic acid, 2-(2-methyl-5-nitro-imidazol-1-yl)ethyl ester
Uniqueness
2-(2-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a nitrophenyl group and a sulfonic acid ester. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
69628-96-2 |
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Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(2-nitrophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-12-6-8-14(9-7-12)22(19,20)21-11-10-13-4-2-3-5-15(13)16(17)18/h2-9H,10-11H2,1H3 |
InChI Key |
FBLDLJMRGSZGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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